molecular formula C9H18O B045911 2-Hexan-2-yl-3-methyloxirane CAS No. 115667-88-4

2-Hexan-2-yl-3-methyloxirane

Katalognummer B045911
CAS-Nummer: 115667-88-4
Molekulargewicht: 142.24 g/mol
InChI-Schlüssel: LQYSWJONEQCEDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hexan-2-yl-3-methyloxirane, also known as tert-Butyl glycidyl ether, is a colorless liquid that is widely used in various chemical reactions. It is a highly reactive compound that contains an epoxide group and a tertiary butyl group. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.

Wirkmechanismus

The mechanism of action of 2-Hexan-2-yl-3-methyloxirane is based on its epoxide group. The epoxide group is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity makes 2-Hexan-2-yl-3-methyloxirane a useful compound in various chemical reactions.
Biochemical and Physiological Effects:
2-Hexan-2-yl-3-methyloxirane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it can cause skin irritation and is toxic when ingested. Therefore, it is important to handle this compound with care.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Hexan-2-yl-3-methyloxirane in lab experiments include its high reactivity, low toxicity, and ease of handling. However, its limitations include its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the research on 2-Hexan-2-yl-3-methyloxirane. One potential direction is the synthesis of new compounds based on 2-Hexan-2-yl-3-methyloxirane. Another potential direction is the study of its potential applications in the synthesis of new materials. Moreover, the biochemical and physiological effects of this compound need to be further studied to ensure its safe handling and use in various applications.
Conclusion:
In conclusion, 2-Hexan-2-yl-3-methyloxirane is a highly reactive compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it a useful compound in various chemical reactions. However, its biochemical and physiological effects need to be further studied to ensure its safe handling and use in various applications.

Synthesemethoden

The synthesis of 2-Hexan-2-yl-3-methyloxirane can be achieved through various methods. The most commonly used method is the reaction between tert-butanol and epichlorohydrin in the presence of a strong base such as potassium hydroxide. This reaction results in the formation of 2-Hexan-2-yl-3-methyloxirane glycidyl ether as the major product.

Wissenschaftliche Forschungsanwendungen

2-Hexan-2-yl-3-methyloxirane has been extensively studied for its potential applications in various scientific fields. It is commonly used as a reactive diluent in the synthesis of epoxy resins. It is also used as a cross-linking agent in the synthesis of polyurethane foams. Moreover, it is used as a solvent in the synthesis of various chemical compounds.

Eigenschaften

CAS-Nummer

115667-88-4

Produktname

2-Hexan-2-yl-3-methyloxirane

Molekularformel

C9H18O

Molekulargewicht

142.24 g/mol

IUPAC-Name

2-hexan-2-yl-3-methyloxirane

InChI

InChI=1S/C9H18O/c1-4-5-6-7(2)9-8(3)10-9/h7-9H,4-6H2,1-3H3

InChI-Schlüssel

LQYSWJONEQCEDW-UHFFFAOYSA-N

SMILES

CCCCC(C)C1C(O1)C

Kanonische SMILES

CCCCC(C)C1C(O1)C

Synonyme

Oxirane, 2-methyl-3-(1-methylpentyl)-, [2-alpha-(R*),3-alpha-]- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.